N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name:
Vulcanchem
CAS No.:
321530-36-3
VCID:
VC0461964
InChI:
InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22)
SMILES:
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC
Molecular Formula:
C18H17N3O3S
Molecular Weight:
355.4g/mol
N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 321530-36-3
Main Products
VCID: VC0461964
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4g/mol
CAS No. | 321530-36-3 |
---|---|
Product Name | N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide |
Molecular Formula | C18H17N3O3S |
Molecular Weight | 355.4g/mol |
IUPAC Name | N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
Standard InChI | InChI=1S/C18H17N3O3S/c1-23-14-9-8-12(10-15(14)24-2)11-16-20-21-18(25-16)19-17(22)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |
Standard InChIKey | XJOZMIZCKJZGIB-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3)OC |
Solubility | 1.3 [ug/mL] |
PubChem Compound | 1086848 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume